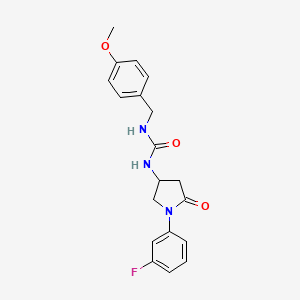

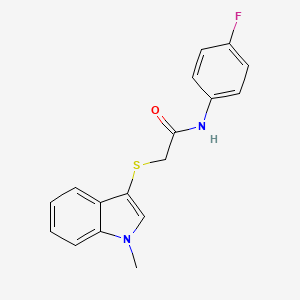

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding amine (from the pyrrolidine ring) with an isocyanate (derived from the 4-methoxybenzyl group). The fluorophenyl group could be introduced through a substitution reaction on the pyrrolidine ring .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amine and isocyanate. The fluorophenyl group might also undergo nucleophilic aromatic substitution reactions under certain conditions .Scientific Research Applications

Orexin Receptor Mechanisms

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea shows significant relevance in the study of orexin receptors and their mechanisms. Research demonstrates its utility in modulating feeding, arousal, stress, and drug abuse. Specifically, compounds similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea, as selective orexin receptor antagonists, have shown potential in reducing binge eating in rat models without affecting standard food pellet intake. This suggests their role in addressing eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Applications

This compound and its derivatives have been studied for their anticancer properties. In specific studies, modifications of the urea component have shown significant antiproliferative activities against various human cancer cell lines. This includes derivatives synthesized as PI3K inhibitors, indicating a potential role in cancer therapy due to their low toxicity and effective tumor growth inhibition in animal models (Wang et al., 2015).

Enzyme Inhibition and Biological Activities

Substituted urea derivatives, closely related to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea, have been synthesized and evaluated for their enzyme inhibition properties. These compounds showed varying degrees of inhibition against enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, indicating their potential in biochemical applications. Additionally, some derivatives demonstrated anticancer activity in vitro, further supporting their relevance in medicinal chemistry (Mustafa et al., 2014).

Anion Recognition Properties

Research on functionalized phenyl unsymmetrical urea and thiourea derivatives, structurally related to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea, includes their synthesis and characterization for anion recognition properties. These studies offer insights into their applications in photophysical studies and theoretical chemistry, contributing to the understanding of molecular interactions in chemical and biological systems (Singh et al., 2016).

Safety and Hazards

properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-17-7-5-13(6-8-17)11-21-19(25)22-15-10-18(24)23(12-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCJZHDJUKOFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)

![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)

![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)